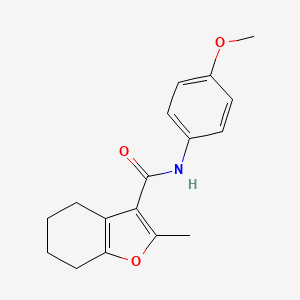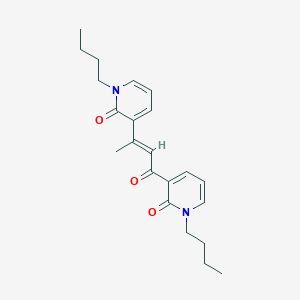
N-(4-methoxyphenyl)-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide, also known as 4-MeO-PCAF, is a novel compound that has garnered significant interest among researchers in recent years. It belongs to the class of benzofuran derivatives and has been studied extensively for its potential therapeutic applications in various fields.
Mechanism of Action
The exact mechanism of action of N-(4-methoxyphenyl)-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide is not fully understood, but it is believed to act on various molecular targets, including histone acetyltransferases (HATs), which are enzymes that play a crucial role in gene expression and regulation. This compound has been shown to inhibit the activity of HATs, leading to alterations in gene expression and ultimately resulting in the observed therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. In cancer cells, it induces apoptosis and inhibits cell proliferation. In neurons, it protects against oxidative stress and prevents neurodegeneration. Inflammation is a common underlying factor in many diseases, and this compound has been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-methoxyphenyl)-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide is its potential as a therapeutic agent in various fields. Its anti-cancer, neuroprotective, and anti-inflammatory properties make it a promising candidate for further research. However, there are limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to elucidate its molecular targets and pathways. Additionally, its potential side effects and toxicity need to be studied further.
Future Directions
There are several future directions for research on N-(4-methoxyphenyl)-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide. One direction is to further investigate its mechanism of action and molecular targets. Another direction is to study its potential side effects and toxicity in more detail. Additionally, its therapeutic potential in various diseases and conditions needs to be explored further. Finally, more research is needed to optimize its synthesis and develop more efficient methods for its production.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising therapeutic potential in various fields, including cancer research, neuroprotection, and inflammation. Its mechanism of action is not fully understood, and more research is needed to elucidate its molecular targets and pathways. While its potential as a therapeutic agent is promising, more research is needed to optimize its synthesis and develop more efficient methods for its production.
Synthesis Methods
The synthesis of N-(4-methoxyphenyl)-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide involves the condensation of 4-methoxyphenylacetic acid with 2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid in the presence of a coupling reagent. The resulting product is then subjected to reduction with lithium aluminum hydride to obtain the final compound.
Scientific Research Applications
N-(4-methoxyphenyl)-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, it has been found to protect neurons from oxidative stress and prevent neurodegeneration. Inflammation is a common underlying factor in many diseases, and this compound has been shown to have anti-inflammatory properties.
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-16(14-5-3-4-6-15(14)21-11)17(19)18-12-7-9-13(20-2)10-8-12/h7-10H,3-6H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQMSAHRWBOMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)CCCC2)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-butyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5373438.png)
![4-(3-pyridinyl)-1-[2-(3-pyrrolidinyl)benzoyl]-4-piperidinol dihydrochloride](/img/structure/B5373458.png)
![N-(tetrahydrofuran-2-ylmethyl)-7-(1H-1,2,4-triazol-1-ylacetyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5373468.png)
![N-(2,4-dimethylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5373483.png)
![(3aR*,5R*,6S*,7aS*)-2-[5,6-dimethyl-2-(trifluoromethyl)-4-pyrimidinyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5373487.png)
![3-methyl-1-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}piperidin-3-ol](/img/structure/B5373492.png)
![1-(4-fluorobenzyl)-N-methyl-N-[3-(methylthio)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5373505.png)
![N~1~,N~2~-dimethyl-N~2~-{2-methyl-7-[(3E)-pent-3-enoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}glycinamide](/img/structure/B5373510.png)
![2-ethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5373513.png)
![1-(4-fluorobenzoyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5373520.png)
![{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}(diphenyl)methanol](/img/structure/B5373521.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5373522.png)
![N-(2-amino-1-methyl-2-oxoethyl)-6-(2-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5373528.png)